

An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene

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Compound of Interest

Compound Name: *1-Isocyano-4-methoxy-2-nitrobenzene*

Cat. No.: *B7890201*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **1-isocyano-4-methoxy-2-nitrobenzene**, including its CAS number, is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related isomers. The experimental protocols are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

1-Isocyano-4-methoxy-2-nitrobenzene is an aromatic organic compound characterized by three key functional groups: an isocyano ($-N\equiv C$) group, a methoxy ($-OCH_3$) group, and a nitro ($-NO_2$) group attached to a benzene ring. The specific arrangement of these substituents dictates its electronic properties and reactivity. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group, combined with the unique reactivity of the isocyanide moiety, make this molecule a potentially valuable building block in synthetic chemistry, particularly in multicomponent reactions for the generation of diverse molecular scaffolds.

This guide outlines a plausible synthetic route, summarizes the known properties of closely related isomers for comparative analysis, and explores potential applications in organic synthesis.

Physicochemical Properties and Data Presentation

While specific data for **1-isocyano-4-methoxy-2-nitrobenzene** is unavailable, the following tables summarize the known properties of its isomers and related compounds to provide a comparative reference.

Table 1: Physicochemical Properties of Related Isocyanides

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Characteristics
1-Isocyano-2-methoxy-4-nitrobenzene	2008-62-0[1]	C ₈ H ₆ N ₂ O ₃	178.14[1]	Positional isomer.
1-Isocyano-4-nitrobenzene	1984-23-2[2]	C ₇ H ₄ N ₂ O ₂	148.12	Lacks the methoxy group.
4-Methoxyphenyl isocyanide	10349-38-9	C ₈ H ₇ NO	133.15	Lacks the nitro group.
1-Isocyano-4-methoxy-2-methylbenzene	1930-89-8[3]	C ₉ H ₉ NO	147.17[3]	Nitro group is replaced by a methyl group.

Table 2: Safety Information for Related Isocyanides

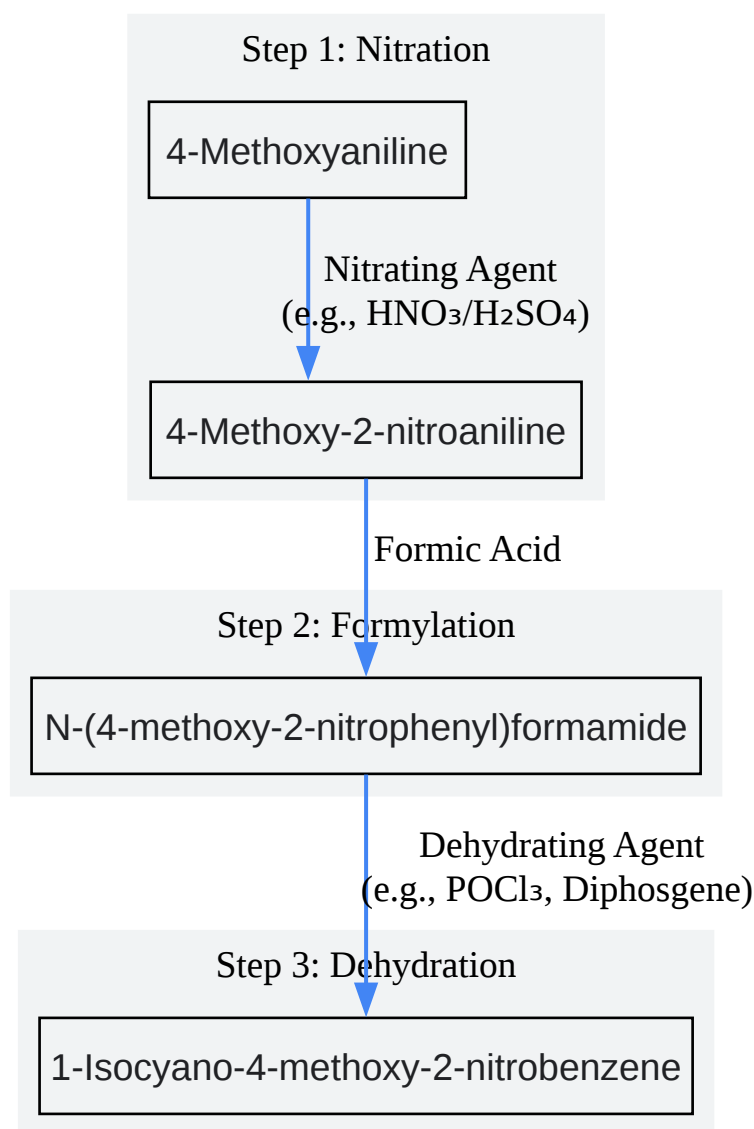
Compound Name	Hazard Statements	Signal Word
1-Isocyano-4-nitrobenzene	H301, H311, H315, H319, H331, H335	Danger
1-Isocyano-4-methoxy-2-methylbenzene	H301, H311, H315, H319, H331[3]	Danger[3]

Synthesis and Experimental Protocols

A plausible synthetic route to **1-isocyano-4-methoxy-2-nitrobenzene** starts from the corresponding primary amine, 4-methoxy-2-nitroaniline, via formylation followed by dehydration.

Proposed Synthesis Workflow

The logical workflow for the synthesis is depicted below.



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Caption: Proposed synthesis workflow for **1-isocyano-4-methoxy-2-nitrobenzene**.

Experimental Protocol: Synthesis of 4-methoxy-2-nitroaniline (Precursor)

This protocol is based on a patented method for the synthesis of 4-methoxy-2-nitroaniline.[4]

- Acetylation of 4-methoxyaniline: A solution of 4-methoxyaniline is reacted with acetic anhydride in a continuous flow reactor to yield 4-methoxyacetanilide.[4]
- Nitration: The resulting 4-methoxyacetanilide is then reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a continuous flow reactor to produce 4-methoxy-2-nitroacetanilide.[4]
- Hydrolysis: The 4-methoxy-2-nitroacetanilide is subsequently hydrolyzed, for example with an acid or base, to yield 4-methoxy-2-nitroaniline.[4]

Experimental Protocol: Synthesis of 1-Isocyano-4-methoxy-2-nitrobenzene

This is a general protocol for the synthesis of aryl isocyanides from the corresponding formamide.[5]

- Formylation of 4-methoxy-2-nitroaniline:
 - In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-2-nitroaniline (1 equivalent) in an excess of formic acid.
 - Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-methoxy-2-nitrophenyl)formamide.
 - Filter the solid, wash with water, and dry under vacuum.
- Dehydration to the Isocyanide:

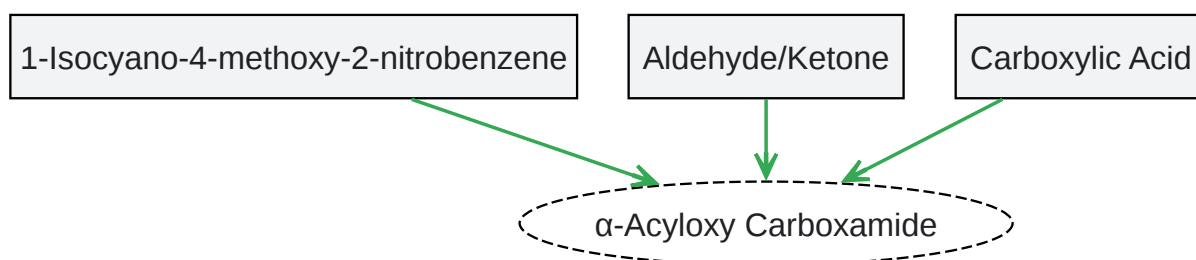
- In a flask, dissolve the N-(4-methoxy-2-nitrophenyl)formamide (1 equivalent) in a suitable solvent such as dichloromethane or toluene, along with a base like triethylamine or pyridine.
- Cool the mixture in an ice bath.
- Slowly add a dehydrating agent such as phosphorus oxychloride (POCl_3) or diphosgene dropwise.
- Stir the reaction at a low temperature for a few hours, monitoring by TLC.
- Upon completion, quench the reaction with an ice-cold saturated sodium carbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography.

Potential Applications in Multicomponent Reactions

Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.^{[6][7]} **1-Isocyano-4-methoxy-2-nitrobenzene** could serve as a valuable reactant in Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α -acyloxy carboxamide.^{[8][9]}

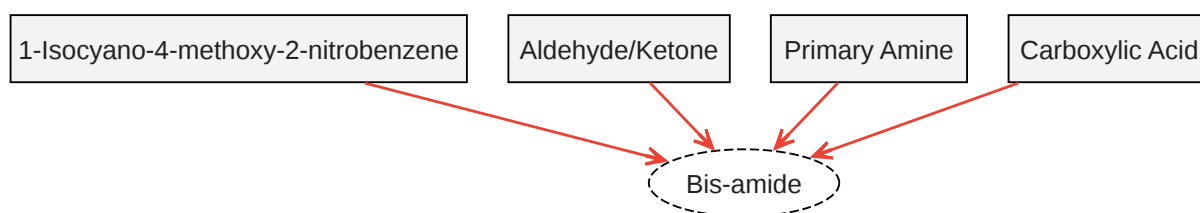


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Caption: Generalized scheme of the Passerini reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[10][11]



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Caption: Generalized scheme of the Ugi reaction.

Potential Biological Activity

While no biological data exists for **1-isocyano-4-methoxy-2-nitrobenzene**, the biological activities of related structural motifs can provide insights into its potential for drug discovery.

- Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
- Isocyanide-Containing Compounds: Isocyanide-based multicomponent reactions are widely used to generate libraries of compounds for drug screening.[12] Products from these reactions have shown diverse biological activities.
- Benzopyran Derivatives: Isocyanide-based multicomponent reactions are employed in the synthesis of benzopyran derivatives, which are known for their antitubercular and anticancer activities.[13]

- Amidrazones: Amidrazones, which can be synthesized from isocyanides, have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[14]
- Quinone Derivatives: Naphthoquinone and anthraquinone derivatives have been investigated as potential treatments for Alzheimer's disease.[15]

The presence of the nitro group on the **1-isocyano-4-methoxy-2-nitrobenzene** scaffold offers a handle for further chemical modifications, such as reduction to an amine, which could be used to generate a diverse library of compounds for biological screening.

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